molecular formula C26H45NOS B14300010 N-Methyl-N-octadecyl-3-sulfanylbenzamide CAS No. 111983-04-1

N-Methyl-N-octadecyl-3-sulfanylbenzamide

Cat. No.: B14300010
CAS No.: 111983-04-1
M. Wt: 419.7 g/mol
InChI Key: FIXNBLVWVDTSBX-UHFFFAOYSA-N
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Description

N-Methyl-N-octadecyl-3-sulfanylbenzamide is an organic compound with a complex structure that includes a benzamide core, a long octadecyl chain, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-octadecyl-3-sulfanylbenzamide typically involves the reaction of N-methyl-3-sulfanylbenzamide with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reaction time to achieve consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-octadecyl-3-sulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the benzamide core.

    Substitution: The benzamide core can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzamide core.

Scientific Research Applications

N-Methyl-N-octadecyl-3-sulfanylbenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-octadecyl-3-sulfanylbenzamide involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other reactive species, influencing the compound’s activity. The long octadecyl chain enhances its hydrophobic interactions, which can affect its distribution and efficacy in biological systems. The benzamide core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-octadecylbenzamide: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.

    N-Methyl-N-octadecyl-3-hydroxybenzamide: Contains a hydroxyl group instead of a sulfanyl group, leading to different biological activities.

    N-Methyl-N-octadecyl-3-chlorobenzamide:

Uniqueness

N-Methyl-N-octadecyl-3-sulfanylbenzamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

111983-04-1

Molecular Formula

C26H45NOS

Molecular Weight

419.7 g/mol

IUPAC Name

N-methyl-N-octadecyl-3-sulfanylbenzamide

InChI

InChI=1S/C26H45NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(2)26(28)24-20-19-21-25(29)23-24/h19-21,23,29H,3-18,22H2,1-2H3

InChI Key

FIXNBLVWVDTSBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C(=O)C1=CC(=CC=C1)S

Origin of Product

United States

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